molecular formula C26H24N2O6S B405479 ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405479
M. Wt: 492.5g/mol
InChI Key: DFCIABYLQODMIR-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or pyridine.

    Cyclization reactions: Employing reagents such as phosphorus oxychloride (POCl3) or acetic anhydride.

    Esterification: Using ethanol and acid catalysts to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous flow reactors: For better control over reaction parameters.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-[4-(ACETYLOXY)PHENYL]-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures.

    Benzylidene derivatives: Compounds with benzylidene groups that exhibit similar reactivity.

    Acetyloxyphenyl derivatives: Molecules with acetyloxyphenyl groups that share similar properties.

Uniqueness

Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5g/mol

IUPAC Name

ethyl (2Z)-5-(4-acetyloxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-5-33-25(31)22-15(2)27-26-28(23(22)17-10-12-19(13-11-17)34-16(3)29)24(30)21(35-26)14-18-8-6-7-9-20(18)32-4/h6-14,23H,5H2,1-4H3/b21-14-

InChI Key

DFCIABYLQODMIR-STZFKDTASA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CC=C4OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=CC=CC=C4OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CC=C4OC)S2)C

Origin of Product

United States

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